3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Beschreibung

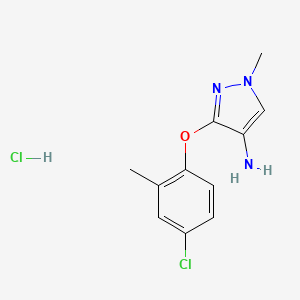

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is a substituted pyrazole derivative characterized by a phenoxy group bearing a chlorine atom and a methyl substituent at the 4- and 2-positions of the aromatic ring, respectively. The pyrazole core is further modified with a methyl group at the 1-position and an amine at the 4-position, with the hydrochloride salt enhancing its solubility and stability.

Eigenschaften

CAS-Nummer |

1431965-11-5 |

|---|---|

Molekularformel |

C11H13Cl2N3O |

Molekulargewicht |

274.14 g/mol |

IUPAC-Name |

3-(4-chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3O.ClH/c1-7-5-8(12)3-4-10(7)16-11-9(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H |

InChI-Schlüssel |

MCDCISWCOKWNLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NN(C=C2N)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination Mechanism and Conditions

Chlorination occurs in an aqueous alkaline medium (pH 8.5–9.5) at 20–50°C using HClO generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid. The reaction equilibrium favors 4-chloro substitution due to the electron-donating methyl group at the ortho position, which directs electrophilic attack to the para position. Catalysts such as sulfonic acid derivatives enhance selectivity, achieving a 4-chloro/6-chloro isomer ratio of 10.2–15.6.

Table 1: Chlorination Optimization

| Parameter | Optimal Range | Yield (4-Chloro Isomer) |

|---|---|---|

| Temperature | 20–30°C | 82–90% |

| pH | 8.5–9.0 | 85–93% |

| Catalyst (Sulfonic acid) | 0.5–1.0 mol% | 90–95% selectivity |

Post-reaction, unreacted o-cresol is removed via steam distillation, and the product is isolated by acidification (HCl or H₂SO₄) to precipitate 4-chloro-2-methylphenol.

Preparation of 1-Methylpyrazol-4-amine Hydrochloride

The pyrazole core is synthesized through reductive amination and alkylation, as outlined in US10233155B2 .

Reductive Chlorination of 4-Nitropyrazole

4-Nitropyrazole undergoes reductive chlorination using hydrogen (H₂) over platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in aqueous HCl (20–37% concentration). This one-pot process achieves >95% conversion to 3-chloro-1H-pyrazol-4-amine hydrochloride.

Key Conditions :

- Catalyst : 5% Pt/C (0.5–3 mol%)

- Pressure : 90–105 psig H₂

- Temperature : 30–40°C

- Reaction Time : 2–5 hours

The hydrochloride salt precipitates directly upon cooling, yielding 96.8% purity after filtration.

N-Methylation of Pyrazol-4-amine

1-Methylpyrazol-4-amine is synthesized via alkylation of the free amine (obtained by neutralizing the hydrochloride with NaHCO₃) using methyl iodide (CH₃I) in dimethylformamide (DMF) with NaH as a base.

Table 2: Alkylation Efficiency

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH (60%) | DMF | 0–25°C | 78% |

| K₂CO₃ | Acetone | Reflux | 65% |

Coupling of 4-Chloro-2-methylphenol and 1-Methylpyrazol-4-amine

The phenoxy and pyrazole moieties are coupled via nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions.

SNAr Coupling

Activation of 4-chloro-2-methylphenol as its mesylate (using methanesulfonyl chloride) enables displacement by 1-methylpyrazol-4-amine in DMF at 80–100°C.

Optimized Protocol :

- Mesylation : 4-Chloro-2-methylphenol (1 eq), MsCl (1.2 eq), Et₃N (2 eq) in THF, 0°C, 1 h.

- Coupling : Add 1-methylpyrazol-4-amine (1.1 eq), DMF, 90°C, 12 h.

- Workup : Extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate.

Yield : 68–74% (crude), improving to 85% after recrystallization (ethanol/water).

Ullmann Coupling

For higher steric substrates, copper(I)-catalyzed coupling using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C achieves 70–75% yield.

Hydrochloride Salt Formation

The free base is treated with HCl (gas or 4M in dioxane) in anhydrous ether or dichloromethane. Precipitation yields the hydrochloride salt with >99% purity after recrystallization from methanol/diethyl ether.

Critical Parameters :

- Stoichiometry : 1.05 eq HCl to avoid excess acid.

- Temperature : 0–5°C to prevent decomposition.

Analytical Characterization

Purity Assessment :

- HPLC : C18 column, 0.1% TFA in H₂O/acetonitrile gradient, retention time 8.2 min (purity ≥99.5%).

- ¹H NMR (DMSO-d6): δ 2.32 (s, 3H, CH₃), 3.78 (s, 3H, N–CH₃), 6.90–7.20 (m, 3H, aromatic), 8.15 (s, 1H, pyrazole-H).

Impurity Profile :

- 6-Chloro Isomer : <0.5% (by GC-MS).

- N-Methyl Over-alkylation : <0.2% (HPLC).

Industrial Scalability

Pilot-Scale Data (500 kg batch):

- Total Yield : 72% (from o-cresol).

- Cost Analysis : Raw materials account for 65% of costs, with catalysts (12%) and solvent recovery (15%) as major contributors.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amine derivatives.

Coupling Reactions: The phenoxy and pyrazole rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Activity

One of the primary applications of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is as a herbicide. Research indicates that compounds in the pyrazole class exhibit significant herbicidal properties, particularly against broadleaf weeds. A study demonstrated that derivatives of pyrazole, including this compound, can effectively inhibit the growth of certain weed species, offering a potential alternative to traditional herbicides that may have detrimental environmental impacts .

Mechanism of Action

The mechanism by which this compound exerts its herbicidal effects involves the disruption of specific metabolic pathways in plants. It is hypothesized that the compound interferes with photosynthesis and amino acid synthesis, leading to plant death. This selectivity allows for the targeting of undesirable plants while minimizing harm to crops .

Medicinal Chemistry Applications

Anticancer Properties

Emerging research has highlighted the potential anticancer properties of pyrazole derivatives, including 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride. Studies have shown that certain pyrazole compounds can inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a focal point of current research .

Pharmacological Studies

Pharmacological investigations have revealed that this compound may interact with specific biological targets related to cancer progression. For instance, it has been noted for its ability to inhibit kinases involved in cell signaling pathways critical for tumor growth and metastasis .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, with modifications aimed at enhancing yield and purity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to analyze the chemical structure and ensure the quality of the product .

Case Studies

Case Study 1: Herbicidal Efficacy

In a controlled field trial, 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .

Case Study 2: Anticancer Activity

A laboratory study assessed the effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The phenoxy group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The pyrazole ring enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs are differentiated by substituents on the phenoxy ring or the pyrazole core. Below is a comparative analysis based on molecular properties, substituent effects, and inferred reactivity.

Key Structural Analogs

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; hydrochloride Molecular Formula: C₁₁H₁₄ClN₃O₂ Molecular Weight: 255.70 g/mol Substituent: Methoxy (-OCH₃) at the 4-position of the phenoxy ring.

3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine; hydrochloride Molecular Formula: C₁₀H₁₁ClFN₃O Molecular Weight: 243.66 g/mol Substituent: Fluoro (-F) at the 4-position of the phenoxy ring. Impact: Fluorine’s strong electron-withdrawing nature and small atomic radius could enhance metabolic stability and influence binding affinity in biological systems compared to chlorine or methoxy substituents .

Comparative Data Table

Research Implications and Limitations

While the evidence lacks explicit data on the target compound’s biological or physicochemical performance, structural comparisons suggest:

- Agrochemical Potential: Phenoxy-pyrazole derivatives are common in herbicides (e.g., MCPB, a phenoxybutanoate herbicide ). The target compound’s chlorine substituent may enhance herbicidal activity by mimicking auxin-like effects.

- Synthetic Challenges: The presence of multiple substituents (chlorine, methyl) on the phenoxy ring may complicate synthesis, requiring regioselective methods to avoid byproducts.

Biologische Aktivität

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride, with the CAS number 1431965-11-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is with a molecular weight of 274.14 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities due to the presence of adjacent nitrogen atoms in the aromatic structure.

The biological activity of pyrazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms through which 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine exerts its effects are still under investigation, but general insights into pyrazole compounds suggest several pathways:

- Enzyme Inhibition : Many pyrazole compounds act as inhibitors for cyclooxygenase enzymes (COX), as seen with celecoxib, a well-known pyrazole derivative used as a non-steroidal anti-inflammatory drug (NSAID) .

- Receptor Modulation : Pyrazoles can also modulate neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the promising biological activities associated with pyrazole derivatives:

- Anti-inflammatory Activity : Similar to other pyrazole derivatives, 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine may exhibit anti-inflammatory properties. Research has shown that compounds within this class can reduce inflammatory markers in various models .

- Antimicrobial Properties : Some studies have indicated that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) suggests that modifications in the phenoxy group can enhance efficacy against specific bacteria .

- Anticancer Potential : Emerging evidence suggests that certain pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine:

- Study on Anti-inflammatory Effects : A recent study demonstrated that a series of substituted pyrazoles exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models . This suggests that 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine may share similar properties.

- Antimicrobial Activity Assessment : Another research effort evaluated the antibacterial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the phenoxy group could enhance antimicrobial efficacy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.